molecular formula C19H18N8O2 B2989639 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034520-88-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B2989639
CAS-Nummer: 2034520-88-0
Molekulargewicht: 390.407
InChI-Schlüssel: WNGJSTYWEONSFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound with a molecular formula of C19H18N8O2 and a molecular weight of 390.4 g/mol . This chemical entity is designed around two privileged scaffolds in medicinal chemistry: the [1,2,4]triazolo[4,3-a]pyrazine and the 4-oxoquinazoline. The [1,2,4]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a key building block in the development of biologically active molecules . Scientific literature indicates that derivatives containing this scaffold have been investigated for a wide spectrum of biological activities, including antibacterial, antidiabetic, and antifungal properties . The 4-oxoquinazolin-3(4H)-yl moiety is another structure of high interest in drug discovery. Researchers are exploring such compounds for their potential in various therapeutic areas, underscoring the research value of this hybrid molecule . The specific integration of these two pharmacophores makes N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide a compelling candidate for research aimed at evaluating new therapeutic agents, particularly in the fields of infectious diseases and oncology. Researchers can utilize this compound as a standard in analytical chemistry, a key intermediate in complex synthetic pathways, or a lead compound for structure-activity relationship (SAR) studies in biological screening. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Eigenschaften

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-16(10-27-11-21-15-4-2-1-3-14(15)19(27)29)23-13-5-7-25(9-13)17-18-24-22-12-26(18)8-6-20-17/h1-4,6,8,11-13H,5,7,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGJSTYWEONSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Triazolopyrazine Ring : This moiety is known for its diverse biological activities.
  • Pyrrolidine Group : Enhances the compound's interaction with biological targets.
  • Quinazoline Derivative : Contributes to the pharmacological profile of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The triazolopyrazine ring can form hydrogen bonds and π-π interactions, while the quinazoline moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate cellular pathways leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Antibacterial Activity : Compounds similar to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have shown moderate to good activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin .

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer potential:

  • Cell Viability Assays : In studies involving melanoma cell lines (e.g., A375), specific derivatives demonstrated significant cytotoxic effects at concentrations as low as 10 µM, indicating their potential as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Key findings include:

Compound VariantBiological ActivityNotable Features
N-(1-(pyrazin-2-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamideModerate antibacterialLacks triazole ring
N-(1-[1,2,3]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamideVariable activityDifferent triazole isomer
N-(1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-y)-2-(4-fluorophenyl)acetamideEnhanced bindingPositioning of fluorine affects properties

These variations highlight how structural modifications can influence the compound's efficacy and selectivity against various biological targets.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Antibacterial Efficacy : A study synthesized a series of triazolo[4,3-a]pyrazine derivatives that were tested against common pathogens. The results indicated that certain compounds had superior antibacterial activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Cells : Research involving A375 melanoma cells showed that specific derivatives could reduce cell viability significantly at low concentrations. This suggests a promising avenue for further development in cancer therapeutics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on molecular features, synthetic routes, and functional properties.

Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine + 4-oxoquinazoline Pyrrolidin-3-yl linker, acetamide bridge ~435 (estimated) Hypothesized kinase inhibition or antimicrobial activity (based on structural motifs) N/A
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7, ) Pyrazolo-triazolo-pyrimidine Methyl/phenyl groups at specific positions ~250–300 (estimated) Isomerization behavior under thermal conditions; potential for dynamic binding interactions
4-Acetyl-3,8,10-trimethylpyrido[2',3':3,4]pyrazolo[5,1-c]-1,2,4-triazine (10a, ) Pyrido-pyrazolo-triazine Acetyl, methyl groups 255.28 IR-confirmed C=O stretch (1760 cm⁻¹); moderate solubility in polar solvents
2-(5-Methyl-3,6-dioxo-pyridazinyl)-N-(4-oxoquinazolin-3-yl)acetamide (11, ) Pyridazinedione + 4-oxoquinazoline Acetamide bridge with pyridazinedione substituent ~380 (estimated) Reported antimicrobial activity (specific data not provided)
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxo-BOA)amide [1,2,4]Triazolo[4,3-a]pyridine + benzo[d]oxazol-2-one Oxadiazole substituent, methyl group 405.4 No physicochemical data (e.g., solubility, stability) reported

Key Observations

Structural Complexity : The target compound exhibits greater complexity compared to analogs like 10a () due to its dual heterocyclic systems ([1,2,4]triazolo-pyrazine and 4-oxoquinazoline) and a flexible pyrrolidine linker. This may enhance target selectivity but reduce solubility compared to smaller analogs .

The oxadiazole group in ’s compound may improve metabolic stability compared to the target’s triazolo-pyrazine core, though this remains speculative without pharmacokinetic data .

This suggests the latter’s triazolo-pyrazine core may offer superior synthetic reproducibility .

Research Findings and Implications

  • : Isomerization studies of pyrazolo-triazolo-pyrimidines underscore the importance of reaction conditions in stabilizing specific conformers, a consideration for synthesizing the target compound .
  • : Antimicrobial activity of 4-oxoquinazoline-acetamide derivatives (e.g., 11 ) supports the hypothesis that the target compound may exhibit similar bioactivity, modulated by its triazolo-pyrazine group .
  • : The absence of physicochemical data for oxadiazole-containing analogs highlights a gap in understanding structure-property relationships for such hybrids .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the established synthetic routes for preparing the triazolopyrazine core in this compound? The triazolopyrazine scaffold can be synthesized via cyclization of N1-aryl-pyrazin-2,3-diones using ortho-esters or anhydrides of carbonic acids. This method allows flexibility in introducing substituents at the N7 position, as demonstrated in the synthesis of 3-alkyl-N7-aryl derivatives . Key steps include forming intermediates such as N1-aryl-3-chloropyrazin-2-ones and N1-aryl-3-hydrazinopyrazin-2-ones prior to cyclization.

Advanced Question: Q. How can researchers optimize low yields in the coupling of the pyrrolidine and quinazolinone moieties? Optimization strategies include:

  • Using coupling agents like EDCI·HCl and HOBt with DIPEA in anhydrous DMF at 60°C for 18 hours, followed by purification via recrystallization or column chromatography .
  • Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 2:1 molar ratio of carboxylic acid to triazolopyrazine precursor) .

Structural Characterization

Basic Question: Q. What analytical techniques are recommended for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks for aromatic protons (e.g., quinazolinone C4-oxo group at δ 7.60 ppm) and pyrrolidine substituents (e.g., NH2 signals at δ 5.54 ppm) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., [M+H]+ ion matching calculated values for C28H27N7O) .

Advanced Question: Q. How can researchers resolve ambiguities in stereochemistry or regiochemistry during structural elucidation?

  • Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of substituents.
  • Compare experimental data with computational models (e.g., DFT-based chemical shift predictions) for challenging cases like axial/equatorial pyrrolidine conformers .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Enzyme inhibition assays : Target kinases or proteases linked to the quinazolinone moiety’s known activity.
  • Cellular cytotoxicity screens : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects at 1–100 µM concentrations .

Advanced Question: Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Introduce fluorine or piperazine groups at specific positions to modulate electronic properties and binding affinity. For example, fluorination at the pyrazine ring enhances metabolic stability .
  • Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .

Data Analysis and Contradictions

Basic Question: Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters (e.g., protonation states of active-site residues) or use MD simulations to account for protein flexibility .
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics if enzyme inhibition data is inconclusive).

Advanced Question: Q. What statistical methods are effective for optimizing reaction conditions when faced with conflicting yield data?

  • Apply Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent polarity) and their interactions. For example, a central composite design can optimize flow-chemistry parameters for scaled-up synthesis .

Methodological Challenges

Basic Question: Q. What purification techniques are effective for isolating this compound from byproducts?

  • Liquid chromatography : Use gradients of cyclohexane/EtOAc/MeOH (e.g., 5.5:4.5:0.1) to separate polar impurities .
  • Recrystallization : Employ ethanol or DMF/water mixtures for high-purity crystals .

Advanced Question: Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Implement continuous-flow reactors to control exothermic cyclization steps and reduce side reactions. For example, Omura-Sharma-Swern oxidation in flow systems enhances reproducibility and safety .

Stability and Storage

Basic Question: Q. What conditions are recommended for long-term storage of this compound?

  • Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group.

Advanced Question: Q. How can researchers assess hydrolytic stability of the 4-oxoquinazolinone moiety?

  • Conduct accelerated stability studies in buffer solutions (pH 1–10) at 40°C for 14 days, monitoring degradation via HPLC. Use LC-MS to identify hydrolysis products (e.g., free quinazolinone) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.